molecular formula C15H20N6O2 B117370 [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine CAS No. 719285-83-3

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine

Cat. No.: B117370
CAS No.: 719285-83-3
M. Wt: 316.36 g/mol
InChI Key: WXUFSUOATCYYET-UHFFFAOYSA-N
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Description

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine is a novel chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound, with a molecular formula of C15H20N6O2 and a molecular weight of 316.36 g/mol, is known for its unique structure that combines morpholine, pyridine, and pyrimidine moieties.

Preparation Methods

The synthesis of [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-chloropyrimidine with 2-(2-pyridin-2-ylethoxy)ethanol to form 2-(2-pyridin-2-ylethoxy)pyrimidine. This intermediate is then reacted with morpholine to introduce the morpholinyl group. Finally, the hydrazine moiety is introduced through a reaction with hydrazine hydrate under controlled conditions .

Chemical Reactions Analysis

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

Compared to other similar compounds, [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine stands out due to its unique combination of morpholine, pyridine, and pyrimidine moieties. Similar compounds include:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine and pyrimidine moieties but lack the morpholinyl and hydrazine groups.

    Morpholine derivatives: These compounds contain the morpholine moiety but differ in the other functional groups attached.

    Hydrazine derivatives: These compounds have the hydrazine group but vary in the rest of the molecular structure.

Properties

IUPAC Name

[6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c16-20-13-11-14(21-6-9-22-10-7-21)19-15(18-13)23-8-4-12-3-1-2-5-17-12/h1-3,5,11H,4,6-10,16H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUFSUOATCYYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN)OCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165401
Record name 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719285-83-3
Record name 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719285-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine, 4-[6-hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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